N-[(2-methoxyphenyl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methylphenyl group and at position 4 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxyphenylmethyl group. Its molecular formula is C₂₃H₂₂N₄O₂S, with a molecular weight of 430.52 g/mol.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-7-9-17(10-8-16)19-13-20-23(24-11-12-27(20)26-19)30-15-22(28)25-14-18-5-3-4-6-21(18)29-2/h3-13H,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBBWKXDYNBIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrazolo[1,5-a]pyrazin moiety : Known for various biological activities, including anticancer and antimicrobial effects.
- Sulfanyl group : Often associated with enhanced reactivity and interaction with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, compounds with similar structures have been documented to inhibit acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurodegenerative diseases and urinary tract infections respectively .
- Antimicrobial Properties : Preliminary studies indicate that related pyrazolo compounds exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound may also possess similar antimicrobial properties .
- Anticancer Activity : The pyrazolo[1,5-a]pyrazin core is associated with anticancer effects. Research has indicated that derivatives of this class can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of similar compounds:
- Antibacterial Activity : Compounds structurally related to this compound have demonstrated moderate to strong antibacterial effects against gram-positive and gram-negative bacteria. For example, IC50 values for some derivatives were reported as low as 2.14 µM against Bacillus subtilis .
- Enzyme Inhibition : The compound's structural analogs have been tested for their ability to inhibit AChE and urease. For instance, certain derivatives showed IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Case Studies
- Anticancer Screening : A study involving a library of compounds identified several pyrazolo derivatives with promising anticancer activity through screening on multicellular spheroids. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies .
- Inhibition of MERS-CoV : Related compounds have shown inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), suggesting that structural modifications could lead to effective antiviral agents .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities, making it a candidate for further investigation in pharmacological applications:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures possess antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrazine have demonstrated significant cytotoxicity in vitro, suggesting that N-[(2-methoxyphenyl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide may exhibit similar properties .
- Antimicrobial Properties :
- Neuroprotective Effects :
Cancer Therapeutics
The compound's structural similarity to known anticancer agents positions it as a candidate for drug development aimed at targeting specific cancer types. The mechanism of action likely involves the inhibition of cell proliferation pathways.
Antimicrobial Agents
Given its potential antimicrobial properties, this compound could be developed into new antibiotics or antifungal treatments, especially in an era where antibiotic resistance is a growing concern.
Neurological Disorders
Research into its neuroprotective properties may pave the way for therapies aimed at conditions such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
Compound 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ():
- N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) (): Replaces pyrazine with a pyrimidine ring. Exhibits subnanomolar TSPO affinity (0.37–0.86 nM), suggesting fluorinated substituents improve target engagement. Radiolabeled analogs (e.g., [¹⁸F]F-DPA) are used in PET imaging of neuroinflammation .
Substituent Variations
Aromatic Ring Modifications
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide ():
- N-(2-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (): Substitutes the 2-methoxyphenylmethyl group with a 2-cyanophenyl, lowering molecular weight (399.5 g/mol) and altering electronic properties. The cyano group could participate in hydrogen bonding or dipole interactions .
Enzyme Inhibition and Binding
-
- Fluorinated analogs (e.g., DPA-714 ) demonstrate high brain uptake in PET studies.
- The target compound lacks fluorine but includes a methoxy group, which may limit blood-brain barrier penetration .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary fragments:
-
Pyrazolo[1,5-a]pyrazin-4-ylsulfanyl backbone : Derived from cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.
-
N-(2-Methoxybenzyl)acetamide side chain : Introduced via nucleophilic substitution or amide coupling.
-
4-Methylphenyl substituent : Anchored at position 2 of the pyrazolo[1,5-a]pyrazine core through Suzuki-Miyaura cross-coupling or direct alkylation.
Key Reaction Types
-
Heterocycle formation : Cyclization of pyrazole precursors with malonate esters.
-
Sulfanyl group introduction : Thiol-ene click chemistry or nucleophilic displacement of halogen atoms.
-
Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt).
Stepwise Synthesis Protocol
Pyrazolo[1,5-a]pyrazine Core Assembly
-
Starting material : 5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to yield dihydroxypyrazolo[1,5-a]pyrimidine.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides at positions 5 and 7.
-
Selective substitution : Morpholine replaces the chlorine at position 7 under mild conditions (K₂CO₃, room temperature).
Reaction Conditions
Sulfanyl Group Installation
Acetamide Side Chain Preparation
-
Chloroacetylation : 2-Methoxybenzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
-
Thioether formation : The chloroacetamide intermediate couples with the pyrazolo[1,5-a]pyrazin-4-ylsulfanyl group via nucleophilic substitution (K₂CO₃, DMF, 50°C).
Optimization Note : Excess triethylamine (TEA) suppresses side reactions during amide bond formation.
Final Coupling Reaction
-
Conditions :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Alternative Methodologies
Challenges and Solutions
Scalability and Industrial Relevance
Kilogram-Scale Production
Q & A
Q. How to address inconsistencies in spectral data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
